α‑Fluorination Reduces Tropane Nitrogen Basicity by ~1000‑Fold
α‑Fluorination at the C2 position of the tropane scaffold reduces the basicity of the bridged nitrogen atom by approximately 1000‑fold (ΔpKa ≈ 3 units) compared to the non‑fluorinated parent tropane [1]. This effect is attributed to the strong electron‑withdrawing inductive effect of the α‑fluoro substituent.
| Evidence Dimension | Nitrogen basicity (pKa reduction) |
|---|---|
| Target Compound Data | pKa reduced by ~3 units relative to non‑fluorinated analog |
| Comparator Or Baseline | Non‑fluorinated tropane (parent scaffold) |
| Quantified Difference | ~1000‑fold reduction in basicity |
| Conditions | Electrochemical C(sp³)–H fluorination; pKa measured experimentally |
Why This Matters
Reduced basicity lowers the fraction of positively charged species at physiological pH, enhancing passive membrane permeability and potentially reducing hERG and Nav1.5 off‑target liability [1].
- [1] Johnson, B. M. et al. (2024). α-Fluorination of tropane compounds and its impact on physicochemical and ADME properties. Bioorganic & Medicinal Chemistry Letters, 109, 129842. View Source
